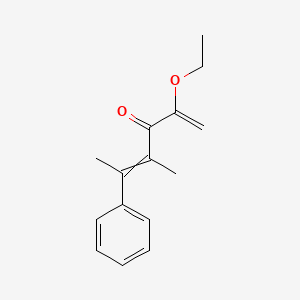
2-Ethoxy-4-methyl-5-phenylhexa-1,4-dien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-4-methyl-5-phenylhexa-1,4-dien-3-one is an organic compound with a complex structure that includes an ethoxy group, a methyl group, and a phenyl group attached to a hexa-1,4-dien-3-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-methyl-5-phenylhexa-1,4-dien-3-one can be achieved through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base, followed by the addition of methyl vinyl ketone. The reaction conditions typically include a solvent such as ethanol and a base like sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial in industrial settings to ensure cost-effectiveness and environmental sustainability .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-4-methyl-5-phenylhexa-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in halogenated or aminated derivatives .
Aplicaciones Científicas De Investigación
2-Ethoxy-4-methyl-5-phenylhexa-1,4-dien-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-4-methyl-5-phenylhexa-1,4-dien-3-one involves its interaction with specific molecular targets. For instance, its antiviral activity is attributed to its ability to bind to viral coat proteins, inhibiting their function and preventing viral replication. The antibacterial action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Pentadien-3-one Derivatives: These compounds share a similar backbone and exhibit comparable antiviral and antibacterial activities.
Penta-1,4-dien-3-one Oxime Ethers: These derivatives also show significant biological activities and are used in similar applications.
Uniqueness
2-Ethoxy-4-methyl-5-phenylhexa-1,4-dien-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy and phenyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
647024-55-3 |
|---|---|
Fórmula molecular |
C15H18O2 |
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
2-ethoxy-4-methyl-5-phenylhexa-1,4-dien-3-one |
InChI |
InChI=1S/C15H18O2/c1-5-17-13(4)15(16)12(3)11(2)14-9-7-6-8-10-14/h6-10H,4-5H2,1-3H3 |
Clave InChI |
MEGJUZUSXSXCTE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=C)C(=O)C(=C(C)C1=CC=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(6R)-6-Methyloctyl]sulfanyl}-1-phenyl-1H-tetrazole](/img/structure/B12586313.png)
![{1-Chloro-2-[(R)-cyclohexanesulfinyl]ethenyl}benzene](/img/structure/B12586319.png)
![5-(Butylsulfanyl)-1-[2-(1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B12586321.png)
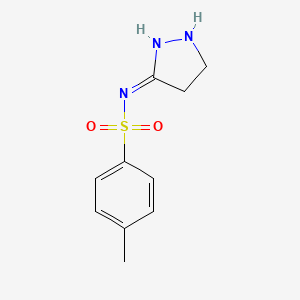

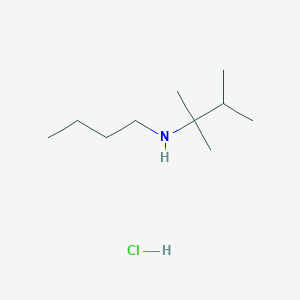
![3-Bromo-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one](/img/structure/B12586356.png)
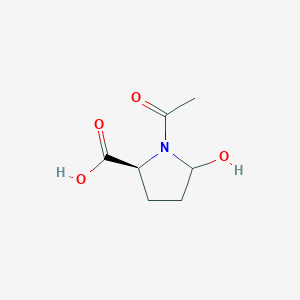

![3-Methoxy-N-[1-(2-methoxybenzoyl)cycloheptyl]-2-methylbenzamide](/img/structure/B12586363.png)


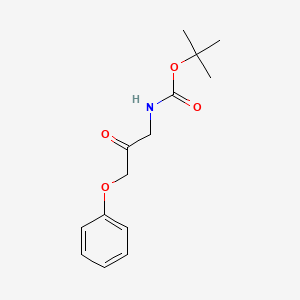
![Benzene, 1,4-dimethoxy-2-[[(3-methoxyphenyl)methyl]thio]-](/img/structure/B12586394.png)
